
2-Methyl-3-(pyrrolidin-2-YL)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(pyrrolidin-2-YL)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrrolidin-2-YL)pyrazine typically involves the construction of the pyrazine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-methylpyrazine with pyrrolidine under specific conditions to form the desired compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(pyrrolidin-2-YL)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine or tetrahydropyrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(pyrrolidin-2-YL)pyrazine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(pyrrolidin-2-YL)pyrazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylpyrazine: Lacks the pyrrolidine ring and has different biological activities.
3-(Pyrrolidin-2-YL)pyrazine: Similar structure but without the methyl group, leading to different chemical properties.
Pyrrolopyrazine derivatives: These compounds have similar core structures but different substituents, resulting in varied biological activities.
Uniqueness
2-Methyl-3-(pyrrolidin-2-YL)pyrazine is unique due to the presence of both the pyrazine and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Eigenschaften
Molekularformel |
C9H13N3 |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-methyl-3-pyrrolidin-2-ylpyrazine |
InChI |
InChI=1S/C9H13N3/c1-7-9(12-6-5-10-7)8-3-2-4-11-8/h5-6,8,11H,2-4H2,1H3 |
InChI-Schlüssel |
LKSMZHZSEACDAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CN=C1C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


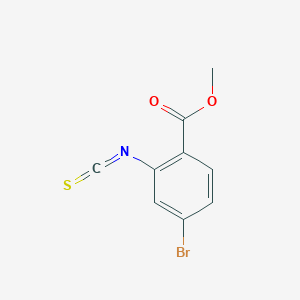

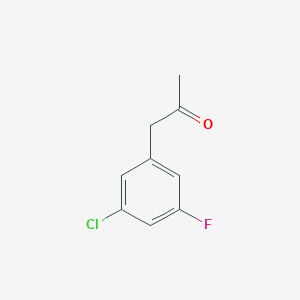
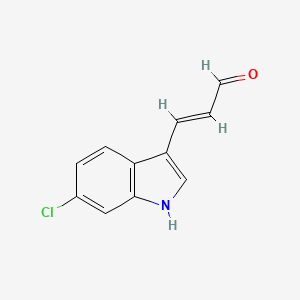
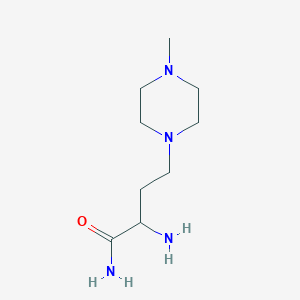
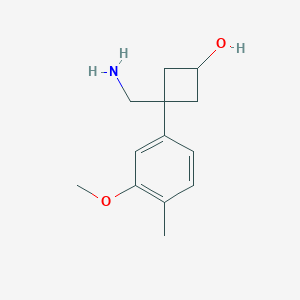
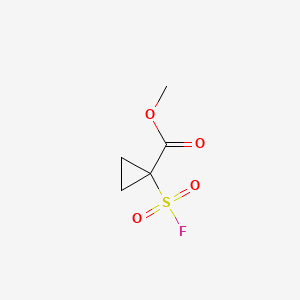
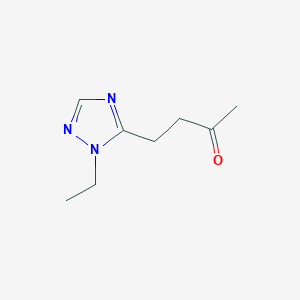
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)
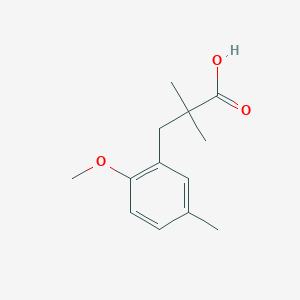
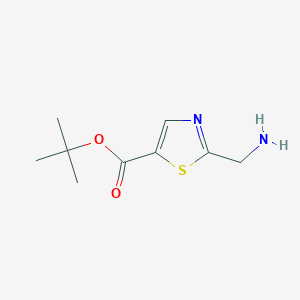

![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)
![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)
